

An In-depth Technical Guide to the Physicochemical Properties of Decylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Decylcyclohexane	
Cat. No.:	B1669408	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **decylcyclohexane** (CAS No. 1795-16-0). The document details the experimentally determined values for these key physical properties, outlines the methodologies for their determination, and presents a logical workflow for these experimental processes. This information is critical for professionals in research and development who require precise data for modeling, synthesis, and formulation.

Quantitative Physicochemical Data

The boiling and melting points of **decylcyclohexane** have been determined and reported across various chemical data repositories. A summary of these values is presented below for ease of comparison.

Physical Property	Value	Conditions
Boiling Point	299.00 °C	@ 760.00 mm Hg[1]
299.7 °C	@ 760 mmHg[2]	
299 °C		_
Melting Point	-2 °C[2]	
-1.7 °C		_

Experimental Protocols for Determination of Physical Properties

The determination of accurate boiling and melting points is fundamental to characterizing a chemical substance. The protocols described herein are standard methodologies applicable to alkanes like **decylcyclohexane**.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point, a common and reliable technique.[3]

Methodology:

- Sample Preparation: A small amount of solid **decylcyclohexane**, previously frozen, is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[4] The tube is then inverted and tapped gently to cause the solid to fall to the sealed end. The capillary tube is dropped, sealed end down, through a long, narrow tube to tightly pack the solid to a height of 2-3 mm.[4]
- Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as
 a Mel-Temp or a Thiele tube.[3] The apparatus is equipped with a calibrated thermometer or
 a digital temperature probe.

Foundational & Exploratory

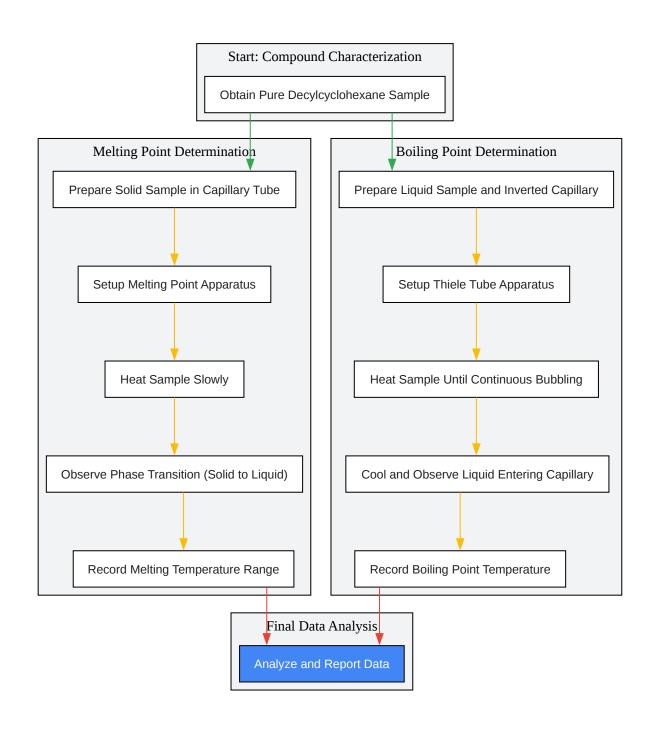
- Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2
 °C per minute, as the temperature approaches the expected melting point.[3][5] The sample is observed through a magnifying lens.
- Data Recording: Two temperatures are recorded:
 - The temperature at which the first droplet of liquid appears.
 - The temperature at which the entire solid sample has completely melted into a liquid. The
 recorded melting point is reported as this temperature range. For a pure compound, this
 range is typically narrow (0.5-1.0 °C).[3][6] Impurities can lead to a depression and
 broadening of the melting range.[3][5][6]

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[7] The normal boiling point is measured at an atmospheric pressure of 760 mmHg. The Thiele tube method is a suitable micro-method for determining the boiling point of a small sample of liquid like **decylcyclohexane**.[8]

Methodology:

- Sample Preparation: A small volume (approximately 0.5 mL) of liquid **decylcyclohexane** is placed into a small test tube or a Durham tube.[8] A capillary tube, sealed at one end, is placed into the liquid with the open end down.
- Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the heat is distributed evenly by convection.[8]
- Heating and Observation: The Thiele tube is heated gently at the side arm. As the
 temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
 Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from
 the capillary tube.[8]



Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The
boiling point is the temperature at which the stream of bubbles ceases, and the liquid just
begins to enter the capillary tube. This is the point where the vapor pressure of the sample
equals the atmospheric pressure. The barometric pressure should also be recorded.[8]

Logical Workflow and Signaling Pathways

The logical progression for the experimental determination of the physical properties of a compound like **decylcyclohexane** follows a standardized workflow to ensure accuracy and reproducibility. This process can be visualized as a decision-making and procedural pathway.

Click to download full resolution via product page

Caption: Experimental workflow for determining the melting and boiling points of **decylcyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Decylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669408#decylcyclohexane-boiling-point-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com